molecular formula C26H33FN4O2 B2432582 N-(3-fluoro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide CAS No. 922096-47-7

N-(3-fluoro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide

Cat. No. B2432582
CAS RN: 922096-47-7
M. Wt: 452.574
InChI Key: ZSSIDVQBEXWMOW-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C26H33FN4O2 and its molecular weight is 452.574. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Pharmacokinetics

The metabolism and pharmacokinetics of related compounds have been extensively studied to understand their distribution, metabolism, and excretion patterns. For example, the disposition of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, was determined in healthy subjects, highlighting its primary excretion via feces and identifying major metabolites through high-performance liquid chromatography-mass spectrometry and NMR spectroscopy (Renzulli et al., 2011). Similarly, the identification of human metabolites of YM758, an If channel inhibitor, provided insights into its renal and hepatic excretion mediated by transporter proteins (Umehara et al., 2009).

Crystal Structure Analysis

The crystal structure and Hirshfeld surface analysis of compounds structurally related to N-(3-fluoro-4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide have been performed to understand their molecular interactions and physicochemical properties. These studies offer crucial insights into the design of more effective molecules by analyzing their crystal packing and molecular conformations (Ullah & Stoeckli-Evans, 2021).

Synthesis and Chemical Properties

Research on the synthesis and chemical properties of similar compounds has led to the development of novel methodologies and compounds with potential therapeutic applications. For instance, the highly enantioselective hydrogenation of quinolines using chiral cationic ruthenium catalysts demonstrates the scope of chemical reactions for synthesizing biologically active tetrahydroquinolines with high enantiomeric excess (Wang et al., 2011).

properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33FN4O2/c1-18-8-10-21(16-22(18)27)29-26(33)25(32)28-17-24(31-13-4-3-5-14-31)20-9-11-23-19(15-20)7-6-12-30(23)2/h8-11,15-16,24H,3-7,12-14,17H2,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSIDVQBEXWMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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